7-[3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one
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Overview
Description
7-[3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core linked to a dioxolane ring through a pent-2-enoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dioxolane ring: The dioxolane ring can be synthesized by reacting a suitable diol with an aldehyde or ketone in the presence of an acid catalyst.
Synthesis of the pent-2-enoxy chain: The pent-2-enoxy chain can be prepared by reacting an appropriate alkene with a halogenated compound under basic conditions.
Coupling with chromen-2-one: The final step involves coupling the synthesized dioxolane-pent-2-enoxy intermediate with a chromen-2-one derivative using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-[3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-[3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-[3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological functions.
Comparison with Similar Compounds
Similar Compounds
7-[3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one: Characterized by the presence of a dioxolane ring and a chromen-2-one core.
7-[3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-4-one: Similar structure but with a chromen-4-one core.
7-[3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]benzopyran: Contains a benzopyran core instead of chromen-2-one.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-[3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-15(6-10-19-21(2,3)27-22(4,5)26-19)12-13-24-17-9-7-16-8-11-20(23)25-18(16)14-17/h7-9,11-12,14,19H,6,10,13H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECCGECAEDOGOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC3C(OC(O3)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Marmin acetonide and where has it been found?
A1: Marmin acetonide is a coumarin compound. It was identified for the first time in Fructus Aurantii (bitter orange fruit) during a study focusing on the isolation of compounds that promote gastrointestinal motility in rats. [] This compound has also been found in the Australian plant Geijera parviflora (Wilga), known for its use in Indigenous Australian ceremonies and bush medicine. []
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